molecular formula C11H8ClN3O2 B13129505 2-Chloro-6-methyl-5-nitro-3,3'-bipyridine CAS No. 1214352-55-2

2-Chloro-6-methyl-5-nitro-3,3'-bipyridine

Cat. No.: B13129505
CAS No.: 1214352-55-2
M. Wt: 249.65 g/mol
InChI Key: FNMCEWKFJHYLHM-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5-nitro-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines It is characterized by the presence of two pyridine rings connected by a single bond, with substituents including a chlorine atom, a methyl group, and a nitro group

Preparation Methods

The synthesis of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-amino-6-methylpyridine to obtain 2-amino-3-nitro-6-methylpyridine. This intermediate is then subjected to diazotization followed by chlorination to yield 2-chloro-3-nitro-6-methylpyridine. Finally, a coupling reaction with another pyridine derivative results in the formation of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine .

Chemical Reactions Analysis

2-Chloro-6-methyl-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6-methyl-5-nitro-3,3’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and affect cellular processes .

Comparison with Similar Compounds

2-Chloro-6-methyl-5-nitro-3,3’-bipyridine can be compared with other bipyridine derivatives such as:

The uniqueness of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine lies in its specific combination of substituents, which confer unique chemical and biological properties.

Properties

CAS No.

1214352-55-2

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

2-chloro-6-methyl-5-nitro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8ClN3O2/c1-7-10(15(16)17)5-9(11(12)14-7)8-3-2-4-13-6-8/h2-6H,1H3

InChI Key

FNMCEWKFJHYLHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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